REACTION_CXSMILES
|
CCCCO[C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13](NO)=O)=[CH:10][CH:11]=1.[C:17]([O-])(=O)C(C)=C.COCC(O)C.NC(OCC)=O>>[CH3:17][CH:13]=[CH:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
ZrO2
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Type
|
CUSTOM
|
Details
|
The content of the vial was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
respectively, were prepared
|
Type
|
CUSTOM
|
Details
|
The solution was then dried down to a powder, under vacuum, at 70° C
|
Type
|
CUSTOM
|
Details
|
A total of 4.93 grams of zirconia nanoparticle powder was recovered
|
Type
|
ADDITION
|
Details
|
redispersed in 4.93 grams of ultra-pure THF
|
Type
|
CUSTOM
|
Details
|
to yield a clear, slightly yellow solution
|
Type
|
ADDITION
|
Details
|
To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
STIRRING
|
Details
|
stirred for 12 hours at room temperature
|
Duration
|
12 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCO[C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13](NO)=O)=[CH:10][CH:11]=1.[C:17]([O-])(=O)C(C)=C.COCC(O)C.NC(OCC)=O>>[CH3:17][CH:13]=[CH:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
ZrO2
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Type
|
CUSTOM
|
Details
|
The content of the vial was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
respectively, were prepared
|
Type
|
CUSTOM
|
Details
|
The solution was then dried down to a powder, under vacuum, at 70° C
|
Type
|
CUSTOM
|
Details
|
A total of 4.93 grams of zirconia nanoparticle powder was recovered
|
Type
|
ADDITION
|
Details
|
redispersed in 4.93 grams of ultra-pure THF
|
Type
|
CUSTOM
|
Details
|
to yield a clear, slightly yellow solution
|
Type
|
ADDITION
|
Details
|
To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
STIRRING
|
Details
|
stirred for 12 hours at room temperature
|
Duration
|
12 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCO[C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13](NO)=O)=[CH:10][CH:11]=1.[C:17]([O-])(=O)C(C)=C.COCC(O)C.NC(OCC)=O>>[CH3:17][CH:13]=[CH:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
ZrO2
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Type
|
CUSTOM
|
Details
|
The content of the vial was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
respectively, were prepared
|
Type
|
CUSTOM
|
Details
|
The solution was then dried down to a powder, under vacuum, at 70° C
|
Type
|
CUSTOM
|
Details
|
A total of 4.93 grams of zirconia nanoparticle powder was recovered
|
Type
|
ADDITION
|
Details
|
redispersed in 4.93 grams of ultra-pure THF
|
Type
|
CUSTOM
|
Details
|
to yield a clear, slightly yellow solution
|
Type
|
ADDITION
|
Details
|
To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
STIRRING
|
Details
|
stirred for 12 hours at room temperature
|
Duration
|
12 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |